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molecular formula C12H11NO2 B8656767 (2-Phenoxypyridin-4-yl)methanol

(2-Phenoxypyridin-4-yl)methanol

Cat. No. B8656767
M. Wt: 201.22 g/mol
InChI Key: WJEVULAZTYCKKF-UHFFFAOYSA-N
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Patent
US08367708B2

Procedure details

At 190° C., (2-bromopyridin-4-yl)methanol (550 mg), phenol (330 mg) and potassium carbonate (450 mg) were stirred for 30 minutes. To the reaction solution was added 330 mg of phenol, and the mixture was stirred at the same temperature for further 30 minutes. To the reaction solution were added 700 mg of phenol and 450 mg of potassium carbonate, and the mixture was stirred at the same temperature for further 1 hour. The reaction solution was cooled, then diluted with water, extracted with ethyl acetate, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue obtained was purified by silica gel column chromatography (eluent: ethyl acetate/hexane (0:100-100:0)) to afford the title compound as a brown oil.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step Two
Quantity
700 mg
Type
reactant
Reaction Step Three
Quantity
450 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][N:3]=1.[C:10]1([OH:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+]>O>[O:16]([C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][N:3]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
BrC1=NC=CC(=C1)CO
Name
Quantity
330 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
450 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
330 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
700 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
450 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for further 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (eluent: ethyl acetate/hexane (0:100-100:0))

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=NC=CC(=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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